molecular formula C8H4Cl3FO B14853209 2,4-Dichloro-5-fluorophenylacetyl chloride

2,4-Dichloro-5-fluorophenylacetyl chloride

Cat. No.: B14853209
M. Wt: 241.5 g/mol
InChI Key: HXAZVXSPZPCODE-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-fluorophenylacetyl chloride is an organic compound with the molecular formula C8H4Cl3FO. It is a derivative of phenylacetyl chloride, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is known for its reactivity and is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-fluorophenylacetyl chloride typically involves the chlorination and fluorination of phenylacetyl chloride. One common method includes the reaction of 2,4-dichlorophenylacetic acid with thionyl chloride in the presence of a fluorinating agent . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions. The use of catalysts, such as ion-exchange resins, can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-fluorophenylacetyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dichloro-5-fluorophenylacetyl chloride is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-fluorophenylacetyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing effects of the chlorine and fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack . This property is exploited in various synthetic applications to form new chemical bonds.

Comparison with Similar Compounds

  • 2,4-Dichlorophenylacetyl chloride
  • 2,4-Difluorophenylacetyl chloride
  • 2,4-Dichloro-5-fluorobenzoyl chloride

Comparison: 2,4-Dichloro-5-fluorophenylacetyl chloride is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This combination enhances its reactivity and makes it a valuable intermediate in the synthesis of complex molecules .

Properties

Molecular Formula

C8H4Cl3FO

Molecular Weight

241.5 g/mol

IUPAC Name

2-(2,4-dichloro-5-fluorophenyl)acetyl chloride

InChI

InChI=1S/C8H4Cl3FO/c9-5-3-6(10)7(12)1-4(5)2-8(11)13/h1,3H,2H2

InChI Key

HXAZVXSPZPCODE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)CC(=O)Cl

Origin of Product

United States

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